Cas no 5973-83-1 (1-(3-pyridyl)ethanone oxime)
1-(3-pyridyl)ethanone oxime Chemical and Physical Properties
Names and Identifiers
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- 1-(Pyridin-3-yl)ethanone oxime
- 1-Pyridin-3-yl-Ethanone Oxime
- Methyl 3-pyridyl ketoxime
- 1-(3-Pyridinyl)-1-ethanone oxime
- 1-(3-PYRIDYL)ETHAN-1-ONE OXIME
- 3-acetylpyridineoxime
- ketone,methyl3-pyridyl,oxime
- Methyl pyridin-3-yl ketoxime
- 1-(3-pyridyl)ethanone oxime
- (E)-N-[1-(pyridin-3-yl)ethylidene]hydroxylamine
- EN300-101602
- (E)-1-(pyridin-3-yl)ethanoneoxime
- WLN: T6NJ CY1&UNQ
- Ethanone, 1-(3-pyridinyl)-, oxime
- (NE)-N-(1-pyridin-3-ylethylidene)hydroxylamine
- AMY24823
- HC-0709
- A8380
- BRN 0114168
- Ethanone, 1-(3-pyridinyl)-, oxime, (1E)- (9CI)
- 3-Acetylpyridine oxime
- MFCD00179685
- NSC72375
- NSC 72375
- CS-W001846
- KETONE, METHYL 3-PYRIDYL, OXIME
- (E)-din-3-yl)ethanone oxime
- (1E)-1-(3-Pyridinyl)ethanone oxime #
- (E)-1-(pyridin-3-yl)ethanone oxime
- NSC-72375
- CS-0369386
- 960622-18-8
- 5-21-07-00395 (Beilstein Handbook Reference)
- 5973-83-1
- (Z)-1-(Pyridin-3-yl)ethanone oxime
- Methyl-3-pyridyldetoxime
- MSRXORUOQNNOKN-RMKNXTFCSA-N
- J-501998
- SCHEMBL3144867
- 106881-77-0
- (1E)-1-(3-Pyridinyl)ethanone oxime
- 1-Pyridin-3-ylethanone oxime
- MFCD06245407
- AKOS005072877
- (1Z)-1-(3-Pyridinyl)ethanone oxime
- BBL036784
- DTXSID101297772
- STK594571
- (1E)-N-hydroxy-1-(pyridin-3-yl)ethanimine
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- MDL: MFCD00179685
- Inchi: 1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3/b9-6+
- InChI Key: MSRXORUOQNNOKN-RMKNXTFCSA-N
- SMILES: O/N=C(\C)/C1C=NC=CC=1
Computed Properties
- Exact Mass: 136.06400
- Monoisotopic Mass: 136.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 45.5A^2
Experimental Properties
- Density: 1.11
- Melting Point: 103 °C
- Boiling Point: 277.1 °C at 760 mmHg
- Flash Point: 121.4 °C
- Refractive Index: 1.55
- PSA: 45.48000
- LogP: 1.27980
1-(3-pyridyl)ethanone oxime Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 075987-1g |
3-Acetylpyridine oxime |
5973-83-1 | 97% | 1g |
£16.00 | 2022-03-01 | |
| Fluorochem | 075987-5g |
3-Acetylpyridine oxime |
5973-83-1 | 97% | 5g |
£62.00 | 2022-03-01 | |
| Matrix Scientific | 047534-500mg |
1-(3-Pyridinyl)-1-ethanone oxime, >95% |
5973-83-1 | >95% | 500mg |
$118.00 | 2021-06-27 | |
| Matrix Scientific | 047534-1g |
1-(3-Pyridinyl)-1-ethanone oxime, >95% |
5973-83-1 | >95% | 1g |
$151.00 | 2021-05-14 | |
| Chemenu | CM175929-100g |
1-(3-Pyridinyl)-1-ethanone oxime |
5973-83-1 | 97% | 100g |
$642 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HN693-200mg |
1-(3-pyridyl)ethanone oxime |
5973-83-1 | 98% | 200mg |
76.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HN693-1g |
1-(3-pyridyl)ethanone oxime |
5973-83-1 | 98% | 1g |
228.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HN693-50mg |
1-(3-pyridyl)ethanone oxime |
5973-83-1 | 98% | 50mg |
45.0CNY | 2021-08-04 | |
| TRC | P993333-10mg |
1-Pyridin-3-yl-ethanone Oxime |
5973-83-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P993333-50mg |
1-Pyridin-3-yl-ethanone Oxime |
5973-83-1 | 50mg |
$ 65.00 | 2022-06-03 |
1-(3-pyridyl)ethanone oxime Suppliers
1-(3-pyridyl)ethanone oxime Related Literature
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Ioannis Mylonas-Margaritis,Júlia Mayans,Wenming Tong,Pau Farràs,Albert Escuer,Patrick McArdle,Constantina Papatriantafyllopoulou CrystEngComm 2021 23 5489
Additional information on 1-(3-pyridyl)ethanone oxime
Comprehensive Analysis of 1-(3-pyridyl)ethanone oxime (CAS No. 5973-83-1): Properties, Applications, and Research Insights
1-(3-pyridyl)ethanone oxime (CAS No. 5973-83-1) is a specialized organic compound widely recognized in pharmaceutical and agrochemical research. This compound, also referred to as 3-acetylpyridine oxime, belongs to the class of pyridine derivatives, which are pivotal in designing bioactive molecules. Its molecular structure combines a pyridine ring with an oxime functional group, offering unique reactivity and versatility in synthetic chemistry. Researchers frequently explore its role as a building block for heterocyclic compounds, leveraging its ability to form hydrogen bonds and participate in nucleophilic reactions.
The growing interest in 1-(3-pyridyl)ethanone oxime is evident from its applications in drug discovery and material science. Recent studies highlight its potential as a precursor for antimicrobial agents and enzyme inhibitors, aligning with the global demand for novel therapeutics. For instance, its structural motif is found in compounds targeting neurodegenerative diseases, a hot topic in biomedical research. Additionally, its chelating properties make it valuable in designing metal-organic frameworks (MOFs), which are trending in sustainable energy storage solutions.
From a synthetic perspective, CAS No. 5973-83-1 is often synthesized via the condensation of 3-acetylpyridine with hydroxylamine. This process, optimized for high yield and purity, is a subject of interest in green chemistry discussions, where researchers seek eco-friendly solvents and catalysts. Analytical techniques like NMR spectroscopy and HPLC are routinely employed to characterize this compound, ensuring compliance with pharmaceutical standards.
In the context of user-searched queries, common questions include: "What are the industrial uses of 1-(3-pyridyl)ethanone oxime?" or "How does CAS 5973-83-1 contribute to medicinal chemistry?" Addressing these, the compound’s role in pesticide formulation and ligand design for catalysis stands out. Its low toxicity profile further enhances its appeal for bioconjugation studies, a niche yet rapidly growing field.
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In conclusion, 1-(3-pyridyl)ethanone oxime exemplifies the intersection of fundamental research and applied science. Its adaptability across disciplines—from pharmacology to nanotechnology—ensures its continued prominence. As laboratories prioritize high-throughput screening and computational modeling, this compound’s structure-activity relationships will remain a fertile ground for discovery.
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